8-(tert-butyl)-6-oxo-N-(pyridin-2-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 390.47 g/mol. This compound falls under the category of pyrimidine derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties.
The compound's structure features a thiazine ring fused with a pyrimidine moiety, which is characteristic of many biologically active compounds. The presence of the tert-butyl group and the pyridin-2-ylmethyl substituent contributes to its unique chemical behavior and potential applications in drug development.
The synthesis of 8-(tert-butyl)-6-oxo-N-(pyridin-2-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions.
The molecular structure of 8-(tert-butyl)-6-oxo-N-(pyridin-2-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide can be described using various chemical notations:
CC(C)(C)C1=CC(=O)N2CC(CSC2=N1)C(=O)NCC3=CC=C(C=C3)Cl
VWAVTQUFIFQULO-UHFFFAOYSA-N
The compound features multiple functional groups including:
These structural features contribute to its potential reactivity and biological activity.
The compound is likely to undergo various chemical reactions due to its functional groups:
Reactions are often monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure purity and yield.
The mechanism of action for compounds like 8-(tert-butyl)-6-oxo-N-(pyridin-2-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide typically involves interaction with biological targets such as enzymes or receptors.
The physical and chemical properties of this compound are crucial for understanding its behavior in biological systems:
The potential applications of 8-(tert-butyl)-6-oxo-N-(pyridin-2-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide span several fields:
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: